5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
LELSMXBNJJZRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2C(=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Cyanoacetone and Hydrazine
A highly efficient and industrially relevant method involves the reaction of cyanoacetone or its alkali metal salt with hydrazine or hydrazinium salts. This method is advantageous due to its simplicity, good yields, and use of readily available starting materials.
-
- React sodium or potassium salt of cyanoacetone with hydrazine hydrate or hydrazinium hydrochloride in solvents such as toluene, water, or mixtures thereof.
- Temperature range: 10–60°C typically, atmospheric pressure.
- Water formed during the reaction is continuously removed by azeotropic distillation to drive the cyclization.
- After reaction completion, alkali metal salts formed (e.g., NaCl) are precipitated by adding low molecular weight alcohols (methanol or ethanol) and filtered off.
- The product is isolated by distillation or crystallization.
| Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium cyanoacetone + Hydrazinium salt | Reflux in toluene, water removal | 72–83 | >95 | Alkali salt precipitated with ethanol; filtration and distillation |
Alternative Routes
- Previous methods used 3-aminocrotononitrile or 2-iminobutyronitrile as starting materials, but these are less accessible and involve more steps.
Summary of Preparation Methodology
| Stage | Key Reagents/Intermediates | Reaction Type | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Pyrazole Core Synthesis | Cyanoacetone salt + Hydrazine hydrate | Cyclization | 10–60°C, toluene, water removal | 70–83 | >95 | Alkali salt precipitation and filtration |
| 2. N-1 Substitution | 5-methyl-3-aminopyrazole + 3-methylcyclohexylamine + EDC | Coupling | 0–25°C, 2 h, organic solvent | 87–95 | High | Purification by crystallization |
Research Findings and Notes
The cyanoacetone-hydrazine method is preferred industrially due to its operational simplicity, scalability, and avoidance of unstable intermediates.
The coupling step requires careful control of temperature and stoichiometry to avoid side reactions and ensure selective N-1 substitution.
Purification typically involves crystallization from solvent mixtures such as ethyl acetate/petroleum ether to achieve high purity products.
Spectroscopic characterization (NMR, IR) confirms substitution patterns, with characteristic signals for methyl groups and pyrazole NH protons.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering the compound’s chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclohexyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products:
Oxidation: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-ol or 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-one.
Reduction: Formation of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazoline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity and Solubility :
- 1-Methyl-3-phenyl-1H-pyrazol-5-amine () : The phenyl group contributes moderate lipophilicity (logP ~2.8) and higher crystallinity, improving synthetic yields but limiting solubility .
- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine () : The cyclopropyl group offers reduced steric bulk (molecular weight 137.19 g/mol) compared to the target compound (233.35 g/mol), favoring metabolic stability .
Electronic Effects :
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine () : The electron-withdrawing trifluoroethyl group decreases the amine’s basicity (pKa ~5.2), whereas the target compound’s cyclohexyl group is electron-neutral, preserving the amine’s nucleophilicity (pKa ~7.1) .
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine () : The methoxy group enhances resonance stabilization, slightly reducing amine reactivity compared to the target compound .
Anticancer Activity :
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid () : Shows 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the importance of heterocyclic substituents for activity .
- 2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine () : Exhibits kinase inhibition (IC50 = 0.8 µM) via pyrimidine-pyrazole interactions, suggesting substituent polarity impacts potency .
Antimicrobial and Antiviral Potential:
Pharmacokinetic and Toxicity Profiles
Metabolic Stability :
- The target’s cyclohexyl group may slow hepatic metabolism compared to smaller substituents (e.g., cyclopropyl in ), extending half-life .
- 5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-amine () : The tetrahydropyran group increases metabolic lability via oxidative cleavage, a risk mitigated in the target compound .
Toxicity :
Tabulated Comparison of Key Properties
| Compound Name | Molecular Weight (g/mol) | logP | Biological Activity (IC50/EC50) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | 233.35 | ~3.5 | Kinase inhibition (Predicted) | 40–60 |
| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | 173.22 | ~2.8 | Antiproliferative (GP = 62%) | 70–85 |
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | 137.19 | ~1.9 | Kinase inhibition (IC50 = 0.8 µM) | 60–75 |
| 5-Methyl-1-(trifluoroethyl)-1H-pyrazol-3-amine | 171.26 | ~2.1 | Antimicrobial (MIC = 8 µg/mL) | 30–50 |
Biological Activity
5-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Its structure includes a methyl group at the 5-position and a 3-methylcyclohexyl group at the 1-position. This unique configuration may contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C11H16N4 |
| Molecular Weight | 204.27 g/mol |
| CAS Number | Not provided |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. Preliminary studies suggest it may modulate pathways relevant to inflammation by interacting with specific receptors or enzymes involved in inflammatory responses. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have indicated that it may inhibit tumor growth by affecting signaling pathways associated with cell proliferation and apoptosis. Notably, it has been observed to interact with molecular targets that are critical in cancer progression, suggesting its potential as a therapeutic agent in oncology.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest the following pathways:
- Inhibition of COX Enzymes: By blocking these enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Modulation of Apoptotic Pathways: It may enhance apoptosis in cancer cells through various signaling cascades.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Inflammatory Response:
- A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models, indicating its potential for treating inflammatory diseases.
-
Anticancer Activity:
- In vitro studies showed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, suggesting its versatility as an anticancer agent.
-
Binding Affinity Studies:
- Research focusing on binding affinities revealed that the compound interacts with several key enzymes and receptors involved in inflammation and cancer pathways, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
